L-Leucinol

Asymmetric Catalysis Chiral Ligands Enantioselective Synthesis

Choose L-Leucinol for your chiral synthesis needs. Its hydrophobic isobutyl side chain provides superior enantioselectivity over L-valinol or L-isoleucinol in asymmetric catalysis. Derived from L-leucine, this (S)-enantiomer (≥97% pure, ≥99% ee) ensures stereochemical integrity. Documented competitive leucine aminopeptidase inhibitor (Ki=17μM). Liquid form simplifies automated dispensing. Ideal for API synthesis, chiral surfactant development, and peptidomimetic scaffolds.

Molecular Formula C6H15NO
Molecular Weight 117.19 g/mol
CAS No. 7533-40-6
Cat. No. B1674794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Leucinol
CAS7533-40-6
Synonyms(+)-Leucinol, AI3-62983, Leucinol, L-Leucinol, L-(+)-Leucinol, (S)-(+)-Leucinol
Molecular FormulaC6H15NO
Molecular Weight117.19 g/mol
Structural Identifiers
SMILESCC(C)CC(CO)N
InChIInChI=1S/C6H15NO/c1-5(2)3-6(7)4-8/h5-6,8H,3-4,7H2,1-2H3/t6-/m0/s1
InChIKeyVPSSPAXIFBTOHY-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





L-Leucinol (CAS 7533-40-6): A Chiral Amino Alcohol Building Block for Asymmetric Synthesis and Pharmaceutical Development


L-Leucinol (CAS 7533-40-6), also known as (S)-2-amino-4-methyl-1-pentanol, is a chiral 1,2-amino alcohol derived from the essential amino acid L-leucine [1]. It is predominantly supplied in the (S)-configuration, which is critical for its biological activity and utility in enantioselective synthesis [1]. This compound features a hydrophobic isobutyl side chain and serves as a versatile chiral building block in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals [2]. It is also recognized as a competitive inhibitor of leucine aminopeptidase, with a reported inhibition constant (Ki) of 17 μM .

Why L-Leucinol Cannot Be Casually Substituted: The Impact of Hydrophobicity and Stereochemistry on Performance


While several chiral amino alcohols like L-valinol (CAS 2026-48-4) and L-isoleucinol (CAS 24629-25-2) exist within the same structural class, their performance in key applications such as asymmetric catalysis, chiral resolution, and enzyme inhibition is not equivalent. The hydrophobic bulk of the isobutyl side chain in L-leucinol provides a distinct steric environment that can lead to superior enantioselectivity in catalytic reactions compared to the smaller isopropyl group of L-valinol or the sec-butyl group of L-isoleucinol [1]. Furthermore, the stereochemical purity of the (S)-enantiomer is critical; racemic (RS)-leucinol (CAS 502-32-9) and the (R)-enantiomer (CAS 53448-09-2) often exhibit negligible or opposite biological activity, underscoring that generic substitution without careful consideration of stereochemistry and purity will fail to meet experimental or manufacturing specifications [2]. The quantitative evidence in Section 3 details these performance gaps.

Quantitative Differentiation of L-Leucinol: Performance Benchmarks Against Structural Analogs


L-Leucinol-Derived Ligand Achieves 97% ee in Cu-Catalyzed Asymmetric Conjugate Addition

A bis(NHC) ligand precursor incorporating L-leucinol as the chiral element, when used in a Cu-catalyzed asymmetric conjugate addition reaction of 2-cyclohexen-1-one with diethylzinc, produced the (R)-3-ethylcyclohexanone product with an enantiomeric excess (ee) of 97% [1]. This high level of stereocontrol is directly attributed to the specific stereochemistry and steric influence of the leucinol-derived hydroxyamide side arm [1]. The performance of ligands derived from other amino alcohols, such as L-valinol or L-phenylalaninol, would differ due to variations in side-chain sterics, but direct comparative data for this specific reaction are not available in the referenced source.

Asymmetric Catalysis Chiral Ligands Enantioselective Synthesis

L-Leucinol-Based Polymeric Surfactant Yields Superior Chiral Resolution in MEKC

In a comparative study of three amino acid-derived polymeric sulfated surfactants (derived from L-leucinol, L-isoleucinol, and L-valinol) for micellar electrokinetic chromatography (MEKC), the surfactant based on L-leucinol (poly-L-SUCLS) provided overall higher enantioresolution for a broad range of acidic, basic, and neutral compounds than surfactants derived from L-valinol or L-isoleucinol [1]. The study noted that the L-leucinol-based surfactant showed distinct tubular structures under cryo-EM, while the L-isoleucinol-based surfactant displayed a random distribution of coiled/curved filaments, suggesting that morphological differences contribute to separation efficiency [1].

Chiral Separation MEKC Analytical Chemistry

Competitive Aminopeptidase Inhibition with a Defined Ki of 17 μM

L-Leucinol acts as a competitive inhibitor of leucine aminopeptidase with a reported inhibition constant (Ki) of 17 μM . This is a well-defined, quantifiable biochemical activity. In contrast, the thiol analog L-leucinthiol, derived from L-leucinol, is a much more potent inhibitor with a Ki of 0.022 μM (22 nM) [1], highlighting how functional group modifications drastically alter potency. While L-valinol and L-isoleucinol may also exhibit some aminopeptidase inhibition, no standardized, quantitative Ki values were found in the searched literature for direct comparison, underscoring the unique, well-characterized nature of L-leucinol's activity.

Enzyme Inhibition Biochemical Assay Drug Discovery

High Enantiomeric Purity Specifications Ensure Reproducible Asymmetric Synthesis

Commercially available L-leucinol is routinely supplied with high enantiomeric excess (ee) specifications, often ≥99% ee as determined by chiral GC or HPLC [1]. This high level of optical purity is critical for applications in asymmetric synthesis and chiral resolution. In comparison, while L-valinol and L-isoleucinol are also available in high optical purity (e.g., L-valinol min. 98.0 ee% [2]), the specific numerical target and the consistency of supply for L-leucinol at the ≥99% ee level are a distinguishing factor for procurement decisions. Racemic (RS)-leucinol, by definition, has 0% ee and is unsuitable for enantioselective applications.

Quality Control Chiral Purity Procurement Specification

Physical Form and Handling Advantages Over Solid Analogs

L-Leucinol is typically supplied as a clear, colorless to pale yellow liquid or viscous liquid at room temperature, with a melting point range of 66-70 °C and a boiling point of 208-210 °C . In contrast, L-isoleucinol is a low-melting solid (mp 36-39 °C) and L-valinol is also a low-melting solid or liquid (mp 30-32 °C) [1]. The liquid state of L-leucinol can simplify handling and formulation in certain synthetic workflows compared to solid reagents that require dissolution or melting. Furthermore, its density (0.917 g/mL) and refractive index (n20/D 1.4510) are well-defined, allowing for precise volumetric measurements .

Physical Properties Formulation Handling

Recommended Application Scenarios for L-Leucinol Based on Verified Differential Performance


Synthesis of High-Enantiopurity Pharmaceuticals via Asymmetric Catalysis

Given the demonstrated ability of L-leucinol-derived ligands to achieve 97% ee in Cu-catalyzed conjugate additions [1], this compound is a strategic choice for medicinal chemists developing synthetic routes to chiral drug candidates. Its high commercial enantiopurity (≥99% ee) ensures that the starting material does not introduce stereochemical impurities that could erode the final product's ee [2]. This is particularly relevant in the synthesis of active pharmaceutical ingredients (APIs) where regulatory agencies require strict control over chiral purity.

Analytical Method Development for Chiral Resolution Using MEKC

Analytical laboratories developing or optimizing MEKC methods for the separation of chiral pharmaceuticals, β-blockers, or amino acid derivatives should prioritize L-leucinol-based surfactants. The direct comparative evidence shows that poly-L-SUCLS provides superior enantioresolution compared to L-valinol- or L-isoleucinol-derived surfactants [3]. This can translate to more robust methods with lower limits of detection, as demonstrated by the 16-fold sensitivity improvement for pseudoephedrine at low pH [3].

In Vitro Studies of Aminopeptidase Activity and Inhibition

Researchers investigating the role of leucine aminopeptidase in cellular processes or screening for new inhibitors can rely on L-leucinol as a well-characterized, competitive inhibitor with a defined Ki of 17 μM . This quantitative benchmark allows for consistent experimental design and facilitates comparison of results across different studies or with novel compounds. Its commercial availability at high purity (≥99% by HPLC) ensures that observed effects are attributable to the compound itself and not to contaminants .

Peptidomimetic and Chiral Building Block Synthesis

L-Leucinol's hydrophobic isobutyl side chain and dual amine/alcohol functionality make it an ideal scaffold for constructing peptidomimetics and other chiral intermediates . Its liquid physical state simplifies handling in automated parallel synthesis platforms, and its well-defined density (0.917 g/mL) allows for accurate volumetric dispensing . Procurement of L-leucinol over other amino alcohols like L-valinol or L-isoleucinol is justified when the target molecule requires a leucine-like hydrophobic moiety for optimal biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Leucinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.